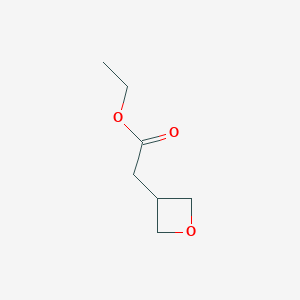

Ethyl 2-(oxetan-3-yl)acetate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(oxetan-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHXUULRRZDDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539681 | |

| Record name | Ethyl (oxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-04-9 | |

| Record name | Ethyl (oxetan-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(oxetan-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2-(oxetan-3-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis of ethyl 2-(oxetan-3-yl)acetate, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available precursor, oxetan-3-one. The synthesis involves an initial olefination reaction to introduce the acetate moiety, followed by a catalytic hydrogenation to yield the saturated target molecule. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from oxetan-3-one is achieved through a two-step reaction sequence:

-

Wittig Olefination: Oxetan-3-one undergoes a Wittig reaction with a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, to form the intermediate, ethyl 2-(oxetan-3-ylidene)acetate. This reaction selectively forms a carbon-carbon double bond at the site of the ketone.

-

Catalytic Hydrogenation: The exocyclic double bond of ethyl 2-(oxetan-3-ylidene)acetate is subsequently reduced via catalytic hydrogenation to afford the final product, this compound. This step selectively saturates the alkene without affecting the ester functionality or the oxetane ring.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

This procedure follows a standard Wittig olefination protocol.

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| Oxetan-3-one | 72.06 | 500 | 6.94 | 1.0 |

| Ethyl (triphenylphosphoranylidene)acetate | 348.38 | 2659 | 7.63 | 1.1 |

| Dichloromethane (DCM) | - | 15 mL | - | - |

Procedure:

-

A solution of oxetan-3-one (500 mg, 6.94 mmol) in dichloromethane (15 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

The solution is cooled to 0 °C in an ice bath.

-

To the cooled solution, ethyl (triphenylphosphoranylidene)acetate (2.659 g, 7.63 mmol) is added portion-wise with stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 15 minutes.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with 30% ethyl acetate in petroleum ether.

-

The filtrate is collected and the solvent is removed under reduced pressure to yield ethyl 2-(oxetan-3-ylidene)acetate as a colorless viscous oil.

Quantitative Data:

| Product | Yield (mg) | Yield (%) |

| Ethyl 2-(oxetan-3-ylidene)acetate | 815 | 79 |

Characterization Data (¹H NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 5.65 (m, 1H), 5.53 (m, 2H), 5.33 (m, 2H), 4.18 (q, J = 7.1 Hz, 2H), 1.29 (t, J = 7.1 Hz, 3H).

Step 2: Synthesis of this compound

This procedure employs a standard catalytic hydrogenation method for the reduction of an α,β-unsaturated ester. The C=C double bond of the side chain can be easily reduced by catalytic hydrogenation.[1]

Reaction:

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |

| Ethyl 2-(oxetan-3-ylidene)acetate | 142.15 | 815 | 5.73 | 1.0 |

| 10% Palladium on Carbon (Pd/C) | - | ~80 (10 wt%) | - | - |

| Ethyl Acetate or Ethanol | - | 20 mL | - | - |

| Hydrogen (H₂) gas | 2.02 | - | - | Excess |

Procedure:

-

To a solution of ethyl 2-(oxetan-3-ylidene)acetate (815 mg, 5.73 mmol) in a suitable solvent such as ethyl acetate or ethanol (20 mL) in a hydrogenation flask, is added 10% Palladium on Carbon (approx. 10 wt%).

-

The flask is connected to a hydrogenation apparatus.

-

The atmosphere in the flask is replaced with hydrogen gas by evacuating and backfilling with hydrogen several times.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully purged with an inert gas (e.g., nitrogen or argon).

-

The catalyst is removed by filtration through a pad of Celite®.

-

The filter cake is washed with the reaction solvent.

-

The combined filtrate is concentrated under reduced pressure to afford this compound.

Quantitative Data (Expected):

| Product | Expected Yield (%) |

| This compound | >95% |

Note: The yield is expected to be high based on typical catalytic hydrogenation of non-hindered alkenes.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway from oxetan-3-one to this compound.

Caption: Synthetic pathway for this compound.

The logical flow of the experimental process is depicted in the following diagram.

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(oxetan-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(oxetan-3-yl)acetate is a versatile building block in medicinal chemistry and drug discovery. The incorporation of the oxetane ring, a four-membered cyclic ether, can significantly influence the physicochemical properties of a molecule, often leading to improved metabolic stability, aqueous solubility, and lipophilicity profiles compared to their carbocyclic or acyclic analogs. This technical guide provides a summary of the available physicochemical data for this compound and details general experimental protocols for the determination of key properties.

Core Physicochemical Properties

Limited experimental data for the specific physicochemical properties of this compound is available in publicly accessible literature. The following table summarizes the known information.

| Property | Value | Source |

| CAS Number | 1207175-04-9 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₁₂O₃ | [1][5][9] |

| Molecular Weight | 144.17 g/mol | [1][4][5] |

| Purity | Typically ≥95% | [1][5] |

| Physical Form | Liquid | [7] |

Experimental Protocols

Due to the scarcity of specific experimental data for this compound, the following sections detail standardized, general-purpose protocols for the determination of key physicochemical properties applicable to liquid compounds.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.[10][11]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

Fill the small test tube with the liquid sample (this compound) to a depth of about 2-3 cm.

-

Place the capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube or an oil bath filled with a high-boiling point liquid like paraffin oil.

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[11] Record this temperature.

Diagram 1: Workflow for Boiling Point Determination by the Capillary Method.

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume. For liquids, it can be determined by accurately measuring the mass of a known volume.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure (using a graduated cylinder):

-

Weigh a clean, dry graduated cylinder on an analytical balance and record its mass (m₁).[12][13]

-

Carefully add a known volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[14][15]

-

Weigh the graduated cylinder containing the liquid and record the new mass (m₂).[12][15]

-

Measure the temperature of the liquid.

-

Calculate the mass of the liquid (m = m₂ - m₁).

-

Calculate the density (ρ) using the formula: ρ = m / V.

Diagram 2: Workflow for Density Determination.

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples.[16]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Light source (e.g., sodium lamp)

-

Dropper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[17]

-

Place a few drops of this compound onto the surface of the lower prism.

-

Close the prisms and allow the sample to spread evenly, forming a thin film.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C or 25°C).

-

Adjust the light source and the mirror to obtain the best illumination.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

-

If a colored band is visible, adjust the compensator to eliminate the color and obtain a sharp black-and-white boundary.

-

Adjust the scale so that the dividing line is centered on the crosshairs in the eyepiece.

-

Read the refractive index from the instrument's scale.[17][18]

Diagram 3: Workflow for Refractive Index Measurement.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a plausible synthetic route would involve the esterification of 2-(oxetan-3-yl)acetic acid with ethanol in the presence of an acid catalyst, or the reaction of an oxetane-containing precursor with an appropriate ethyl acetate synthon. The oxetane ring is known to be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or nucleophiles, which is a key consideration in its handling and in the design of subsequent reactions.

References

- 1. This compound - CAS:1207175-04-9 - Abovchem [abovchem.com]

- 2. Buy Research Chemicals | Products | Biosynth [biosynth.com]

- 3. Buy Research Chemicals | Products | Biosynth [biosynth.com]

- 4. Chemscene ChemScene | this compound | 1G | CS-W000466 | | Fisher Scientific [fishersci.com]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. (Oxetanes) | BLDpharm [classic.bldpharm.com]

- 7. Oxetane | CymitQuimica [cymitquimica.com]

- 8. (Oxetanes) | BLDpharm [bldpharm.com]

- 9. 1207175-04-9,ethyl 2-(oxetan-3-yl)acetate_科盛医药 [coresyn.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. scribd.com [scribd.com]

Spectroscopic Characterization of Ethyl 2-(oxetan-3-yl)acetate: A Technical Guide

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, MS) and specific experimental protocols for "Ethyl 2-(oxetan-3-yl)acetate" did not yield direct results. The information presented herein is based on predicted spectroscopic values and general analytical methodologies. This guide is intended to provide a framework for researchers and scientists in drug development for the analysis of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the presence of the oxetane ring, a motif known to favorably modulate physicochemical properties such as solubility and metabolic stability. A thorough spectroscopic characterization is paramount for unambiguous structure confirmation and quality control. This technical guide provides a summary of predicted spectroscopic data and outlines general experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | t | 2H | O-CH₂ (oxe) |

| ~4.5 | t | 2H | O-CH₂ (oxe) |

| ~4.1 | q | 2H | O-CH₂ -CH₃ |

| ~3.5 | m | 1H | CH (oxe) |

| ~2.6 | d | 2H | CH₂ -COO |

| ~1.2 | t | 3H | O-CH₂-CH₃ |

Abbr: oxe - oxetane

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C =O |

| ~72 | O-C H₂ (oxe) |

| ~61 | O-C H₂-CH₃ |

| ~38 | C H₂-COO |

| ~33 | C H (oxe) |

| ~14 | O-CH₂-C H₃ |

Abbr: oxe - oxetane

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1250-1000 | Strong | C-O stretch (ester and ether) |

| ~980 | Medium-Strong | Oxetane ring vibration |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 144 | [M]⁺ (Molecular Ion) |

| 115 | [M - C₂H₅]⁺ |

| 99 | [M - OCH₂CH₃]⁺ |

| 87 | [M - COOCH₂CH₃]⁺ |

| 71 | [C₄H₇O]⁺ |

| 57 | [C₃H₅O]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200) to observe the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

This comprehensive approach, combining NMR, IR, and MS, is essential for the unequivocal structural confirmation and purity assessment of "this compound" and other related compounds in the drug development pipeline.

Commercial Availability and Technical Guide for Ethyl 2-(oxetan-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of Ethyl 2-(oxetan-3-yl)acetate. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this oxetane-containing building block.

Commercial Availability

This compound (CAS No. 1207175-04-9) is available from several commercial chemical suppliers. The availability and pricing vary depending on the supplier and the quantity required. Below is a summary of some of the key suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| ChemScene (via Fisher Scientific)[1] | CS-W000466 | >98% | 1g |

| Tianjin Fairtrade Biopharma Co., Ltd. | - | - | Bulk inquiries |

| Abovchem | AC050275 | 95% | Inquire for sizes |

| Changzhou AniKare Pharmatech Co., Ltd. | - | 99% | 1kg |

Additionally, the direct precursor, Ethyl 2-(oxetan-3-ylidene)acetate (CAS No. 922500-91-2), which can be hydrogenated to yield the target compound, is commercially available from suppliers such as Sigma-Aldrich and BLD Pharm.

Physicochemical Properties

Detailed experimental physical and spectral data for this compound is not extensively reported in publicly available literature. However, based on its structure, the following properties can be anticipated:

| Property | Value |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not reported |

| Density | Not reported |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol). |

Synthesis Protocol

The most direct synthetic route to this compound is the catalytic hydrogenation of its commercially available precursor, Ethyl 2-(oxetan-3-ylidene)acetate. This reaction involves the reduction of the exocyclic double bond.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-(oxetan-3-ylidene)acetate

This protocol is a general procedure based on standard practices for palladium on carbon (Pd/C) catalyzed hydrogenations at atmospheric pressure.[2][3][4][5]

Materials:

-

Ethyl 2-(oxetan-3-ylidene)acetate

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate (or another suitable solvent like ethanol or methanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon

-

Vacuum/inert gas manifold

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar is dried and flushed with an inert gas (nitrogen or argon).

-

Catalyst Addition: Under a positive pressure of inert gas, 10% Palladium on carbon (typically 5-10 mol% relative to the substrate) is carefully added to the flask.

-

Solvent and Substrate Addition: Ethyl acetate is added to the flask to create a slurry with the catalyst. Subsequently, Ethyl 2-(oxetan-3-ylidene)acetate is added to the reaction mixture.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas from a balloon three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (maintained by the balloon) at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with ethyl acetate.

-

Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Safety Precautions:

-

Palladium on carbon is pyrophoric and should be handled with care under an inert atmosphere.

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood.

Logical and Experimental Workflow

The following diagram illustrates the workflow from sourcing the starting material to obtaining the final product.

Potential Biological Relevance and Signaling Pathways

The oxetane motif is of significant interest in medicinal chemistry as it can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. While this compound itself is a building block, its precursor, Ethyl 2-(oxetan-3-ylidene)acetate, has been utilized in the synthesis of inhibitors targeting Casitas B-lineage lymphoma b (Cbl-b).

Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation.[6][7] By catalyzing the ubiquitination of downstream signaling proteins in the T-cell receptor (TCR) pathway, Cbl-b raises the threshold for T-cell activation.[6][8] Inhibition of Cbl-b is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response.

The simplified signaling pathway below illustrates the role of Cbl-b in T-cell activation.

In this pathway, upon T-cell receptor (TCR) engagement (Signal 1), a signaling cascade involving Lck, ZAP70, Vav1, and PLCγ1 is initiated. Full T-cell activation requires a co-stimulatory signal from CD28 (Signal 2). Cbl-b acts as a brake on this process by targeting key signaling molecules like Vav1 for ubiquitination and subsequent degradation. Co-stimulation through CD28 can inhibit the activity of Cbl-b, thus lowering the threshold for T-cell activation. Small molecule inhibitors of Cbl-b, which can be synthesized using building blocks like this compound, aim to mimic the effect of CD28 co-stimulation, thereby enhancing T-cell responses against cancer cells.

References

- 1. Chemscene ChemScene | this compound | 1G | CS-W000466 | | Fisher Scientific [fishersci.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. sarponggroup.com [sarponggroup.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Cbl-b mitigates the responsiveness of naive CD8+ T cells that experience extensive tonic T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cbl-b regulates the CD28 dependence of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxetane Moiety: A Modern Bioisostere for the Gem-Dimethyl Group in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modulation of a drug candidate's physicochemical and pharmacokinetic properties is paramount to successful clinical translation. Bioisosteric replacement, a cornerstone of lead optimization, involves the substitution of a functional group with another that possesses similar steric and electronic characteristics. The gem-dimethyl group, frequently employed to introduce steric bulk and block metabolic oxidation, often imparts an undesirable increase in lipophilicity. This technical guide explores the utility of the oxetane moiety, specifically through the versatile building block ethyl 2-(oxetan-3-yl)acetate, as a contemporary bioisostere for the gem-dimethyl group. We will delve into the comparative physicochemical properties, metabolic stability, and synthetic considerations of this substitution, supported by quantitative data and detailed experimental protocols.

Introduction: The Rationale for Oxetane Bioisosterism

The gem-dimethyl group is a common motif in medicinal chemistry, often introduced to enhance metabolic stability by blocking susceptible C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] While effective in this regard, the two methyl groups significantly increase the lipophilicity of a molecule, which can negatively impact solubility, permeability, and off-target effects.[2][3]

The oxetane ring, a four-membered cyclic ether, has emerged as an elegant solution to this challenge.[4][5] It offers a similar steric profile to the gem-dimethyl group, effectively shielding adjacent positions from metabolic attack.[6] However, the introduction of the polar ether oxygen atom concurrently reduces lipophilicity and can improve aqueous solubility.[3][5] This unique combination of properties makes the oxetane a powerful tool for fine-tuning the drug-like characteristics of a lead compound.[7]

Comparative Physicochemical and Pharmacokinetic Properties

The replacement of a gem-dimethyl group with an oxetane moiety can lead to significant improvements in several key drug-like properties. The following tables summarize a matched molecular pair analysis, providing a quantitative comparison between analogous compounds.

Table 1: Comparison of Physicochemical Properties

| Property | gem-Dimethyl Analogue | Oxetane Analogue | Fold Change/Difference | Reference |

| logD at pH 7.4 | 3.5 | 2.7 | -0.8 | [8][9] |

| Kinetic Solubility (µM) | < 0.2 | 5.8 | > 29-fold increase | [8][9] |

| Permeability (Papp, 10⁻⁶ cm/s) | 10.5 | 15.2 | 1.45-fold increase | [8][9] |

Table 2: Comparative Metabolic Stability

| Species | gem-Dimethyl Analogue Intrinsic Clearance (CLint, µL/min/mg) | Oxetane Analogue Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement in Stability | Reference |

| Human Liver Microsomes | 150 | 75 | 2.0 | [8][9] |

| Rat Liver Microsomes | 200 | 100 | 2.0 | [8][9] |

Synthesis and Incorporation of the Oxetane Moiety

The building block this compound is a versatile starting material for the incorporation of the oxetane bioisostere. A general synthetic workflow for its utilization is presented below.

Caption: A generalized synthetic workflow for the incorporation of the this compound moiety into a target molecule.

Impact on Biological Activity: A Case Study in PI3K Inhibition

The strategic replacement of a gem-dimethyl group with an oxetane has been successfully applied in the optimization of inhibitors for various biological targets. For instance, in the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the introduction of an oxetane moiety has been shown to improve physicochemical properties without compromising, and in some cases enhancing, biological activity.[10][11]

Caption: Simplified PI3K/Akt/mTOR signaling pathway with the intervention of an oxetane-containing PI3K inhibitor.

Experimental Protocols

Synthesis of a Model Oxetane-Containing Compound

This protocol describes a representative synthesis of a model compound where this compound is incorporated via aza-Michael addition followed by amide coupling.

Materials:

-

Ethyl 2-(oxetan-3-ylidene)acetate

-

Amine nucleophile (e.g., N-Boc-piperazine)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetonitrile (MeCN)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Carboxylic acid coupling partner

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Aza-Michael Addition: To a solution of ethyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and N-Boc-piperazine (1.1 eq) in MeCN, add DBU (1.2 eq). Stir the reaction mixture at room temperature for 16 hours. Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the Michael adduct.

-

Ester Hydrolysis: Dissolve the Michael adduct (1.0 eq) in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to give the carboxylic acid.

-

Amide Coupling: To a solution of the resulting carboxylic acid (1.0 eq) and the desired amine coupling partner (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the reaction at room temperature for 12 hours. Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final compound is purified by column chromatography.

In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a compound in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Test compound and positive control (e.g., a rapidly metabolized compound)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile with an internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the HLM suspension in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

-

Add the test compound to the wells to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Calculate the half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein).

Caco-2 Permeability Assay

This protocol describes the assessment of a compound's intestinal permeability using the Caco-2 cell line.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound and control compounds (high and low permeability)

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound solution in HBSS to the apical (A) or basolateral (B) side of the monolayer.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

-

Analyze the concentration of the test compound in the samples by LC-MS/MS.

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

-

Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess active transport.

Conclusion

The substitution of a gem-dimethyl group with an oxetane moiety, facilitated by building blocks like this compound, represents a powerful and validated strategy in modern drug discovery. This bioisosteric replacement offers a compelling approach to mitigate the lipophilicity and metabolic liabilities often associated with the gem-dimethyl group, while preserving or enhancing steric bulk. The resulting improvements in aqueous solubility, metabolic stability, and permeability can significantly enhance a compound's overall drug-like properties, ultimately increasing the probability of success in preclinical and clinical development. The experimental protocols provided herein offer a framework for the practical application and evaluation of this valuable bioisosteric strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Oxetane Motif: A Technical Guide to a Privileged Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1] Initially considered a synthetic curiosity, its unique conformational and physicochemical properties have positioned it as a valuable building block for the design of novel therapeutics.[1] The strategic incorporation of an oxetane moiety can profoundly and predictably alter the properties of a molecule, offering a powerful tool to overcome common challenges in drug discovery, such as poor solubility and metabolic instability.[2][3] This technical guide provides an in-depth exploration of oxetane-containing building blocks, detailing their synthesis, impact on drug-like properties, and applications in medicinal chemistry, supplemented with experimental protocols and illustrative diagrams.

The resurgence of interest in oxetanes was significantly propelled by the pioneering work of Carreira and colleagues, who demonstrated their utility as bioisosteric replacements for gem-dimethyl and carbonyl groups.[1] Unlike the lipophilic gem-dimethyl group, the oxetane introduces polarity and a three-dimensional scaffold, which can enhance aqueous solubility and disrupt undesirable lipophilic interactions.[4] As a carbonyl surrogate, the oxetane maintains a similar dipole moment and hydrogen-bonding capacity but is generally more resistant to metabolic degradation.[4] The inherent ring strain of the oxetane also imparts unique reactivity, making it a versatile precursor for a diverse array of complex molecules.[5]

Physicochemical Properties of Oxetane-Containing Compounds

The introduction of an oxetane into a lead compound can lead to substantial improvements in its physicochemical profile. These changes are often key to enhancing a compound's druggability. The compact, polar, and three-dimensional nature of the oxetane ring can influence a range of properties from solubility and lipophilicity to metabolic stability and basicity of proximal amines.[6][7]

Impact on Aqueous Solubility

One of the most significant advantages of incorporating an oxetane is the enhancement of aqueous solubility.[8] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The polar oxygen atom within the strained four-membered ring can act as a hydrogen bond acceptor, improving interactions with water.[2]

Table 1: Comparative Aqueous Solubility of Oxetane-Containing Compounds and their Analogs

| Compound Pair | Non-Oxetane Analog | Aqueous Solubility | Oxetane-Containing Analog | Aqueous Solubility | Fold Increase | Reference |

| IDO1 Inhibitors | Compound 30 (cyclobutane) | Low | Compound 28 (oxetane) | Enhanced | - | [] |

| MMP-13 Inhibitors | Compound 35 | Low | Compound 36 | Significantly Improved | - | [] |

| MMP-13 Inhibitors | Compound 35 | Low | Compound 37 | Significantly Improved | - | [] |

| Generic Scaffolds | gem-dimethyl analog | - | oxetane analog | 4 to >4000-fold increase | >4-4000 | [3] |

Modulation of Lipophilicity (LogD)

Lipophilicity, often measured as the distribution coefficient (LogD) at physiological pH, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain level of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. Oxetanes can effectively modulate lipophilicity. For instance, replacing a lipophilic gem-dimethyl group with a more polar oxetane can decrease LogD.[6]

Table 2: Comparative LogD Values of Oxetane-Containing Compounds and their Analogs

| Compound Pair | Non-Oxetane Analog | LogD | Oxetane-Containing Analog | LogD | ΔLogD | Reference |

| BTK Inhibitors | Compound 4 | >1 unit higher | Fenebrutinib | Lower | >1 | [6] |

| Spirocyclic Amines | Carbonyl analog 7 | - | Oxetane analog 8 | - | - | [8] |

| Spirocyclic Amines | Carbonyl analog 9 | - | Oxetane analog 10 | - | - | [8] |

Enhancement of Metabolic Stability

Metabolic instability is a primary reason for the failure of drug candidates. The oxetane moiety is generally more resistant to metabolic degradation compared to other common functional groups.[3] For example, replacing a metabolically labile carbonyl group or a site prone to oxidation (like a gem-dimethyl group) with an oxetane can significantly increase the compound's half-life in the presence of metabolic enzymes.[6][8]

Table 3: Comparative Metabolic Stability of Oxetane-Containing Compounds and their Analogs

| Compound Pair | Non-Oxetane Analog | Intrinsic Clearance (CLint) | Oxetane-Containing Analog | Intrinsic Clearance (CLint) | Improvement | Reference |

| SYK Inhibitor | Entospletinib | Unsatisfactory | Lanraplenib | Improved | - | [6] |

| Spirocyclic Amines | Carbonyl analog 7 | Higher | Oxetane analog 8 | Considerably Improved | - | [8] |

| Spirocyclic Amines | Carbonyl analog 9 | Higher | Oxetane analog 10 | Considerably Improved | - | [8] |

Synthesis of Oxetane-Containing Building Blocks

The growing importance of oxetanes in medicinal chemistry has driven the development of robust and scalable synthetic methods. Key building blocks such as oxetan-3-one and 3-amino-oxetane are now commercially available, and numerous methods exist for the synthesis of more complex and substituted oxetane derivatives.

Synthesis of Oxetan-3-one

Oxetan-3-one is a versatile precursor for a wide range of 3-substituted oxetanes. One common method for its synthesis is the oxidation of 3-oxanol.

Experimental Protocol: Oxidation of 3-Oxanol to Oxetan-3-one [5]

Materials:

-

3-Oxanol

-

N-tert-butylbenzenesulfinamide (catalyst)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N-Chlorosuccinimide (NCS)

-

Dichloromethane (DCM)

-

Water bath

Procedure:

-

To a reaction vessel containing dichloromethane, add 3-oxanol, N-tert-butylbenzenesulfinamide, and 1,8-diazabicyclo[5.4.0]undec-7-ene.

-

Maintain the reaction vessel temperature at 20-25 °C using a water bath.

-

Slowly add N-Chlorosuccinimide (NCS) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up to isolate the crude product.

-

Purify the crude product by distillation or column chromatography to obtain pure oxetan-3-one.

Synthesis of Spirocyclic Oxetanes

Spirocyclic oxetanes are of particular interest as they introduce a high degree of three-dimensionality. One method for their synthesis involves an oxidative cyclization approach.

Experimental Protocol: Synthesis of Spirocyclic Oxetane-Fused Benzimidazoles [5]

Materials:

-

o-cycloalkylaminoacetanilide precursor

-

Formic acid

-

Oxone®

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the o-cycloalkylaminoacetanilide precursor in formic acid.

-

Add Oxone® (3 equivalents) to the solution.

-

Stir the mixture at 40 °C for 6 hours, monitoring by TLC.

-

Evaporate the solvent under reduced pressure.

-

Add water and neutralize with solid sodium carbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired spirocyclic oxetane.

Applications in Drug Discovery: Signaling Pathways and Experimental Workflows

The beneficial properties conferred by the oxetane moiety have led to its incorporation into numerous clinical and preclinical drug candidates targeting a range of diseases.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[10] Its dysregulation is implicated in many cancers, making it a key target for therapeutic intervention. Several oxetane-containing molecules have been developed as inhibitors of this pathway. For example, GDC-0349 is an oxetane-containing compound that has been investigated as a selective mTOR inhibitor.[6] The oxetane in GDC-0349 was introduced to reduce the basicity of a proximal amine, thereby mitigating off-target effects such as hERG inhibition.[6]

Experimental Workflow for Lead Optimization

The process of lead optimization involves iterative cycles of design, synthesis, and testing to improve the properties of a lead compound. The incorporation of an oxetane is often a key step in this process to address specific liabilities such as poor solubility or metabolic instability.

Detailed Experimental Protocols for Key Assays

To evaluate the impact of oxetane incorporation, a panel of in vitro assays is routinely employed. Detailed protocols for these key experiments are provided below.

Aqueous Solubility Assay (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

-

Test compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution)

-

Vials with stir bars

-

Shaker or rotator

-

Centrifuge

-

HPLC or LC-MS/MS for quantification

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Add an excess amount of the solid compound (or a small volume of the DMSO stock) to a known volume of PBS (pH 7.4) in a vial.

-

Shake the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method with a standard curve.

-

The solubility is reported in µg/mL or mM.

LogD Determination (Shake-Flask Method)

This assay measures the lipophilicity of a compound at a specific pH.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with PBS)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Vials

-

Vortex mixer and rotator

-

Centrifuge

-

HPLC or LC-MS/MS for quantification

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing a biphasic mixture of n-octanol and PBS (pH 7.4) in a defined ratio (e.g., 1:1).

-

Vortex the mixture vigorously for a few minutes and then place it on a rotator for a sufficient time (e.g., 1-2 hours) to reach partitioning equilibrium.

-

Centrifuge the vial to ensure complete phase separation.

-

Carefully sample an aliquot from both the aqueous and the n-octanol layers.

-

Quantify the concentration of the compound in each phase using HPLC or LC-MS/MS.

-

The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

-

Test compound

-

Liver microsomes (human, rat, or mouse)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) or methanol (for quenching)

-

Incubator (37 °C)

-

Centrifuge

-

LC-MS/MS for quantification

Procedure:

-

Prepare a solution of the test compound in the phosphate buffer.

-

In a microcentrifuge tube, pre-incubate the liver microsomes with the test compound at 37 °C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

-

The data is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

Oxetane-containing building blocks have firmly established their place in the medicinal chemist's toolbox. Their ability to fine-tune key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability makes them an invaluable asset in the lead optimization phase of drug discovery.[6][7] The growing commercial availability of diverse oxetane building blocks and the continuous development of novel synthetic methodologies will undoubtedly lead to their even wider application in the quest for safer and more effective medicines. This guide provides a foundational understanding of the strategic use of oxetanes, supported by practical data and experimental protocols, to empower researchers in their drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Conformational Analysis of 3-Substituted Oxetanes

Introduction

Oxetanes, four-membered heterocyclic ethers, have emerged as crucial structural motifs in modern medicinal chemistry.[1][2] Their incorporation into drug candidates can significantly improve key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[3][4] Specifically, 3-substituted and 3,3-disubstituted oxetanes are frequently employed as bioisosteric replacements for gem-dimethyl and carbonyl groups, influencing molecular shape and polarity.[1][2]

The biological activity of these molecules is intrinsically linked to their three-dimensional structure. Therefore, a thorough understanding of their conformational preferences is paramount for rational drug design. The oxetane ring is not planar; it exists in a dynamic equilibrium of puckered conformations to alleviate ring strain.[5] While the parent oxetane is nearly planar with a very low barrier to inversion, the introduction of substituents at the 3-position leads to more pronounced puckering due to increased eclipsing interactions with the adjacent methylene groups.[4][6][7][8] This guide provides a comprehensive technical overview of the principles and methods used in the conformational analysis of 3-substituted oxetanes.

Conformational Preferences and Ring Puckering

The conformation of the oxetane ring is described by a puckering coordinate. For a 3-monosubstituted oxetane, this puckering results in two primary, non-equivalent conformations: one with the substituent in an axial position and one with it in an equatorial position. These two conformers are in equilibrium, and their relative populations are determined by the steric and electronic nature of the substituent.

-

Axial Conformer: The substituent is oriented roughly perpendicular to the mean plane of the ring.

-

Equatorial Conformer: The substituent is oriented roughly within the mean plane of the ring.

The introduction of substituents generally increases the puckering angle of the ring.[4][6] For instance, X-ray crystallography revealed a puckering angle of 16° for the insecticide EDO, a substituted oxetane, which is significantly larger than the parent ring's angle of approximately 8.7-10.7°.[1][4][6] 3,3-disubstitution further enhances this puckering effect.[9]

Caption: Equilibrium between axial and equatorial conformers via a planar transition state.

Experimental Methodologies for Conformational Analysis

A combination of spectroscopic and computational methods is typically required for a complete conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[10][11] Since the ring inversion is fast on the NMR timescale at room temperature, the observed spectra are a population-weighted average of the contributing conformers.

Key NMR Parameters:

-

¹H Chemical Shifts: Protons in axial and equatorial positions experience different magnetic environments. Typically, axial protons are more shielded (appear at a lower chemical shift) than their equatorial counterparts. The observed chemical shift is an average based on the conformer populations.

-

¹³C Chemical Shifts: The chemical shifts of the ring carbons are also sensitive to the substituent's orientation, providing additional data for analysis.[9]

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring ³Jcis and ³Jtrans for the protons on C2 and C4 relative to the proton on C3, one can deduce the ring's puckering angle and the preferred conformation.

-

Nuclear Overhauser Effect (NOE): NOE experiments measure through-space dipolar couplings between protons that are close to each other (< 5 Å).[6][12] For example, a strong NOE between an axial C3 proton and the axial protons at C2/C4 would provide clear evidence for that conformation.

Detailed Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 3-substituted oxetane in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

-

2D COSY (Correlation Spectroscopy): Use to establish ¹H-¹H spin systems and confirm proton assignments.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Use to correlate directly bonded ¹H and ¹³C atoms, aiding in the unambiguous assignment of both proton and carbon signals.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 200-800 ms to observe through-space correlations. The presence and intensity of cross-peaks provide distance constraints between protons, which are critical for differentiating conformers.

-

-

Data Analysis:

-

Assign all proton and carbon resonances using the combination of 1D and 2D spectra.

-

Measure the chemical shifts and coupling constants from the high-resolution 1D ¹H spectrum.

-

Integrate the cross-peaks in the NOESY spectrum to obtain semi-quantitative distance information.

-

Use the measured coupling constants in a Karplus-type analysis to estimate dihedral angles and, subsequently, the puckering amplitude and conformer populations.

-

Microwave Spectroscopy

Microwave spectroscopy is a gas-phase technique that provides exceptionally precise information on the molecular geometry by measuring the rotational transitions of a molecule.[13] It can determine rotational constants, from which accurate bond lengths, bond angles, and puckering angles can be derived.[14] This method was instrumental in determining the quasi-planar structure of the parent oxetane.[8]

General Experimental Protocol: Microwave Spectroscopy

-

Sample Introduction: The oxetane sample is introduced into a high-vacuum chamber in the gas phase at low pressure (a few mTorr).

-

Microwave Irradiation: The gaseous sample is irradiated with microwave radiation over a range of frequencies.

-

Detection: When the frequency of the radiation matches a rotational transition, the molecules absorb the energy. This absorption is detected, often using Fourier-transform techniques (FTMW spectroscopy) for high resolution and sensitivity.

-

Spectral Analysis: The resulting spectrum consists of sharp lines corresponding to specific rotational transitions. By fitting these transition frequencies to a rotational Hamiltonian, the principal moments of inertia (and thus the rotational constants A, B, and C) are determined.

-

Structure Determination: To obtain a complete structure, spectra of different isotopologues (e.g., ¹³C, ¹⁸O) are measured. The changes in the moments of inertia upon isotopic substitution allow for the precise determination of the atomic coordinates (Kraitchman's equations).

Computational Workflow

Computational chemistry is an indispensable partner to experimental methods. Quantum mechanical calculations can predict the geometries, relative energies, and spectroscopic properties of different conformers.

Caption: A typical workflow for the computational analysis of oxetane conformers.

Detailed Protocol: Computational Analysis

-

Structure Building: Build initial 3D structures for both the axial and equatorial conformers of the 3-substituted oxetane using molecular modeling software.

-

Geometry Optimization: Perform geometry optimizations for both conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d) or larger.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. This step also provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

-

Energy Refinement: (Optional but recommended) Perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set (e.g., aug-cc-pVTZ) to obtain more accurate relative energies (ΔE and ΔG).

-

NMR Parameter Calculation: Use the optimized geometries to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J) using methods like the Gauge-Independent Atomic Orbital (GIAO) method.

-

Analysis: Compare the calculated relative energies to determine the predicted most stable conformer. Compare the calculated NMR parameters with the experimental values to validate the computational model and confirm the conformational assignment.

Data Summary Tables

The following tables summarize representative quantitative data for the conformational analysis of 3-substituted oxetanes.

Table 1: Puckering Angles and Barriers for Oxetane Derivatives

| Compound | Method | Puckering Angle (φ) | Inversion Barrier (cm⁻¹) |

| Oxetane | Microwave | ~10° | ~15 |

| Oxetane | X-ray (90K) | 10.7° | N/A |

| 3-Methyloxetane | Calculation | ~20-25° | ~50-100 |

| EDO (Insecticide) | X-ray | 16° | N/A |

Data are representative values compiled from various sources.[6][15]

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for a 3-Substituted Oxetane

| Proton Position | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) | Experimental (Averaged) |

| H2/H4 (axial) | 4.45 | 4.70 | 4.60 |

| H2/H4 (equatorial) | 4.80 | 4.55 | 4.75 |

| H3 (axial/eq) | 3.10 | 3.50 | 3.35 |

Note: These are hypothetical yet realistic values for a generic electron-withdrawing substituent in CDCl₃. Actual values are highly dependent on the substituent and solvent.

Table 3: Calculated Relative Gibbs Free Energies (ΔG) for 3-Monosubstituted Oxetanes

| Substituent (R) | ΔG (Gaxial - Gequatorial) (kcal/mol) | Predicted Major Conformer |

| -F | +0.5 | Equatorial |

| -CH₃ | +1.2 | Equatorial |

| -OH | -0.2 | Axial (H-bond dependent) |

| -Ph | +2.0 | Equatorial |

Note: Values are illustrative and based on general principles of steric and electronic effects. A positive ΔG indicates the equatorial conformer is more stable.

Conclusion

The conformational analysis of 3-substituted oxetanes is a critical step in understanding their role in medicinal chemistry. The puckered nature of the ring, heavily influenced by the 3-substituent, gives rise to a dynamic equilibrium between axial and equatorial conformers. A synergistic approach, combining the solution-state insights from high-field NMR spectroscopy, the precise gas-phase structural data from microwave spectroscopy, and the energetic and geometric predictions from quantum mechanical calculations, provides the most comprehensive understanding. This detailed conformational knowledge is essential for designing molecules with optimal 3D geometries for potent and selective interactions with biological targets.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 10. auremn.org.br [auremn.org.br]

- 11. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. McGuire Research Group [mcguirelab.mit.edu]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Properties of Ethyl 2-(oxetan-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the key physicochemical properties of Ethyl 2-(oxetan-3-yl)acetate, a valuable building block in medicinal chemistry and organic synthesis. The data presented is essential for its application in further research and development.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are critical for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Weight | 144.17 g/mol [1] |

| Chemical Formula | C₇H₁₂O₃[2][3] |

| CAS Number | 1207175-04-9[1][2][3] |

Conceptual Experimental Workflow for Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity such as this compound. This logical progression ensures the purity, identity, and structural integrity of the compound before its use in downstream applications.

Caption: Conceptual workflow for the synthesis and characterization of a chemical compound.

Disclaimer: This document is intended for informational purposes only. For detailed experimental protocols, please refer to peer-reviewed scientific literature or established chemical synthesis databases.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 2-(oxetan-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for Ethyl 2-(oxetan-3-yl)acetate. Data for this specific compound is limited. Therefore, information from the closely related compound, ethyl 2-(oxetan-3-ylidene)acetate, has been included for a more comprehensive understanding of potential hazards. Users should always consult the most current Safety Data Sheet (SDS) from their supplier and perform their own risk assessment before handling this chemical.

Chemical Identification and Properties

This guide pertains to this compound. It is important to distinguish it from its structural isomer, ethyl 2-(oxetan-3-ylidene)acetate, for which more extensive safety data is publicly available.

Table 1: Physical and Chemical Properties

| Property | This compound | ethyl 2-(oxetan-3-ylidene)acetate |

| CAS Number | 1207175-04-9[1][2] | 922500-91-2[3][4] |

| Molecular Formula | C7H12O3[1] | C7H10O3[3] |

| Molecular Weight | 144.17 g/mol [1][2] | 142.15 g/mol [3] |

| Physical Form | Not specified, likely liquid | Liquid, Colorless viscous oil[4][5] |

| Purity | Not specified | 97% |

| Storage Temperature | 4 °C[1] | Sealed in dry, store in freezer, under -20°C |

| Synonyms | Ethyl 3-oxetaneacetate[1] | ethyl 3-oxetanylideneacetate |

Hazard Identification and Classification

Based on available data, this compound is considered hazardous. The GHS classification for both this compound and its isomer are summarized below.

Table 2: GHS Hazard Classification

| Hazard | This compound | ethyl 2-(oxetan-3-ylidene)acetate |

| Pictogram(s) | [1] | [3] |

| Signal Word | Warning[1] | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H332: Harmful if inhaled[1] | H302: Harmful if swallowed[3]H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[3] |

| Precautionary Statements | P261, P280, P301+P310, P302+P334, P303+P361+P353, P305+P351+P338[1] | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P362+P364, P403+P233, P405, P501[3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[1][3][5]

-

Hygiene: Do not eat, drink, or smoke when using this product.[3] Wash hands and any exposed skin thoroughly after handling.[3][5]

-

Avoidance: Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

Storage

-

Conditions: Store in a well-ventilated place and keep the container tightly closed.[3] For long-term storage, keep sealed in a dry environment in a freezer at temperatures under -20°C.

-

Security: Store locked up.[3]

References

- 1. achmem.com [achmem.com]

- 2. Chemscene ChemScene | this compound | 1G | CS-W000466 | | Fisher Scientific [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2 [chemicalbook.com]

- 5. ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Spirocycles Using "Ethyl 2-(oxetan-3-yl)acetate"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel spirocyclic scaffolds incorporating an oxetane moiety, utilizing "Ethyl 2-(oxetan-3-yl)acetate" as a versatile starting material. The unique properties of the oxetane ring, such as its ability to improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates, make these spirocycles highly valuable in medicinal chemistry.[1] This document outlines synthetic strategies for accessing spiro-diketopiperazines, spiro-hydantoins, and spiro-lactams.

Introduction to Oxetane-Containing Spirocycles in Drug Discovery

Spirocycles, characterized by two rings sharing a single atom, offer a rigid three-dimensional framework that can effectively orient substituents into vectoral space, enhancing interactions with biological targets. The incorporation of an oxetane ring into spirocyclic systems can impart favorable physicochemical properties. Oxetanes are considered polar isosteres of gem-dimethyl and carbonyl groups, capable of modulating pKa of nearby functionalities and improving pharmacokinetic profiles.[1][2] The development of synthetic routes to novel oxetane-containing spirocycles is therefore a significant endeavor in modern drug discovery.

I. Synthesis of Spiro-Diketopiperazines

This protocol describes a plausible synthetic route to spiro-diketopiperazines from "this compound". The strategy involves the initial formation of a dipeptide intermediate followed by an intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of (Oxetan-3-yl)acetic acid

-

To a solution of "this compound" (1.0 eq) in a 1:1 mixture of THF and water, add lithium hydroxide (1.5 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (Oxetan-3-yl)acetic acid.

Step 2: Amide Coupling with an Amino Acid Ester

-

Dissolve (Oxetan-3-yl)acetic acid (1.0 eq), an amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride, 1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the dipeptide intermediate.

Step 3: Intramolecular Cyclization to Spiro-Diketopiperazine

-

Dissolve the dipeptide intermediate (1.0 eq) in a suitable solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux for 12-24 hours, with a Dean-Stark trap to remove methanol.

-

Monitor the cyclization by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired spiro-diketopiperazine.

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | (Oxetan-3-yl)acetic acid | This compound | LiOH, THF/H₂O | 95 | >98 |

| 2 | Dipeptide Intermediate | (Oxetan-3-yl)acetic acid | Amino acid ester, HATU, DIPEA | 75 | >95 |

| 3 | Spiro-Diketopiperazine | Dipeptide Intermediate | Toluene (reflux) | 60 | >99 |

Reaction Workflow

Caption: Synthesis of Spiro-Diketopiperazines.

II. Synthesis of Spiro-Hydantoins

This protocol outlines a potential pathway to spiro-hydantoins. It is based on the well-established Bucherer-Bergs reaction, which would require the conversion of "this compound" to the corresponding ketone, oxetan-3-ylacetone, as a key intermediate.

Experimental Protocol

Step 1: Synthesis of Oxetan-3-ylacetone (Hypothetical Intermediate)

This intermediate is not commercially available and would require a multi-step synthesis from "this compound", for example, via conversion to the corresponding Weinreb amide followed by reaction with a methyl Grignard reagent. For the purpose of this protocol, we assume its availability.

Step 2: Bucherer-Bergs Reaction

-

In a sealed pressure vessel, combine oxetan-3-ylacetone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

-

Add a 1:1 mixture of ethanol and water as the solvent.

-

Heat the mixture to 80-100 °C and stir for 12-24 hours. The internal pressure will increase.

-

Cool the reaction vessel to room temperature and carefully vent any excess pressure.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to pH 1-2 to precipitate the spiro-hydantoin.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure spiro-hydantoin.

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 2 | Spiro-Hydantoin | Oxetan-3-ylacetone | KCN, (NH₄)₂CO₃ | 55 | >97 |

Reaction Workflow

Caption: Synthesis of Spiro-Hydantoins.

III. Synthesis of Spiro-Lactams

This protocol details a potential synthesis of spiro-lactams via a Beckmann rearrangement of an oxime precursor, which would first need to be synthesized from the hypothetical intermediate, oxetan-3-ylacetone.

Experimental Protocol

Step 1: Synthesis of Oxetan-3-ylacetone Oxime

-

Dissolve oxetan-3-ylacetone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

-

Add a base, such as pyridine or sodium acetate (1.5 eq), to the mixture.

-

Stir the reaction at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-